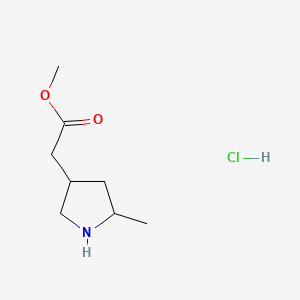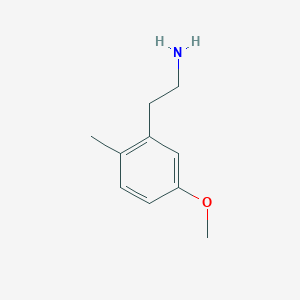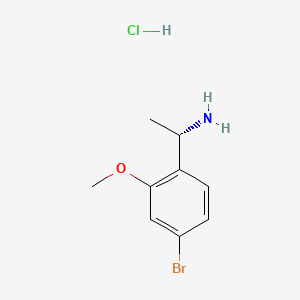
(Prop-1-yn-1-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Prop-1-yn-1-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a propynyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Prop-1-yn-1-yl)boronic acid typically involves the borylation of propyne. One common method is the palladium-catalyzed borylation of propyne using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often at room temperature, in the presence of a base such as potassium acetate. The general reaction scheme is as follows:
Propyne+B2(pin)2Pd catalyst(Prop-1-yn-1-yl)boronic acid
Industrial Production Methods
Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is crucial and typically involves techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(Prop-1-yn-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Biaryl or alkenyl products, depending on the coupling partner.
Applications De Recherche Scientifique
(Prop-1-yn-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a component of therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and sensors.
Mécanisme D'action
The mechanism of action of (Prop-1-yn-1-yl)boronic acid in various reactions involves the interaction of the boronic acid group with other functional groups or catalysts. In Suzuki-Miyaura coupling, for example, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Another boronic acid with a phenyl group instead of a propynyl group.
Vinylboronic acid: Contains a vinyl group attached to the boronic acid moiety.
Allylboronic acid: Features an allyl group in place of the propynyl group.
Uniqueness
(Prop-1-yn-1-yl)boronic acid is unique due to the presence of the propynyl group, which imparts distinct reactivity and properties compared to other boronic acids. The triple bond in the propynyl group can participate in additional reactions, such as cycloadditions, making it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C3H5BO2 |
|---|---|
Poids moléculaire |
83.88 g/mol |
Nom IUPAC |
prop-1-ynylboronic acid |
InChI |
InChI=1S/C3H5BO2/c1-2-3-4(5)6/h5-6H,1H3 |
Clé InChI |
BHEPPRJROHTIQA-UHFFFAOYSA-N |
SMILES canonique |
B(C#CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B15296629.png)


![1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid](/img/structure/B15296642.png)




![tert-butyl N-{5-thiaspiro[3.5]nonan-8-yl}carbamate](/img/structure/B15296660.png)



![4-fluoro-N-phenylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B15296690.png)

